1-(4-(Trifluoromethoxy)phenyl)piperazine
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a trifluoromethoxy group at the para position of the phenyl ring
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-(trifluoromethyl)phenyl)piperazine (ptfmpp), is known to be a serotonergic releasing agent
Mode of Action
If it acts similarly to pTFMPP, it may induce the release of serotonin, a neurotransmitter involved in mood regulation, sleep, and other functions . The compound could potentially bind to serotonin receptors, triggering a series of intracellular events that lead to increased serotonin release.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethoxy)phenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)phenyl)piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and biological activity.
1-(4-(Methoxy)phenyl)piperazine:
1-(4-(Chloromethoxy)phenyl)piperazine: The chloromethoxy group introduces different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the trifluoromethoxy group’s ability to enhance the compound’s stability and lipophilicity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPIAGRNHBMGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630374 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187669-62-1 | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187669-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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